

# magnetic properties of cobalt-copper thin films

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## An In-depth Technical Guide to the Magnetic Properties of Cobalt-Copper Thin Films

### Introduction

Cobalt-Copper (Co-Cu) thin films have been the subject of intense scientific investigation due to their remarkable magnetic and magnetotransport properties, most notably the Giant Magnetoresistance (GMR) effect. This phenomenon, characterized by a significant change in electrical resistance in response to an applied magnetic field, arises from the spin-dependent scattering of electrons. The versatility of Co-Cu systems, which can be fabricated as multilayers with distinct Co and Cu layers or as granular alloys with Co nanoparticles embedded in a Cu matrix, allows for a wide range of tunable magnetic behaviors. These properties make Co-Cu thin films highly promising for applications in magnetic sensors, data storage technologies, and other spintronic devices.

This technical guide provides a comprehensive overview of the magnetic properties of Co-Cu thin films, focusing on data from various experimental studies. It details the methodologies for thin film deposition and characterization and presents quantitative data in structured tables for comparative analysis.

## Deposition Techniques for Co-Cu Thin Films

The magnetic properties of Co-Cu thin films are intrinsically linked to their microstructure, which is heavily influenced by the deposition method. The two most common techniques are sputtering and electrodeposition.

- **Sputtering:** This physical vapor deposition (PVD) technique involves bombarding a target (or targets) of cobalt and copper with high-energy ions (typically Argon) in a vacuum chamber. The ejected atoms then deposit onto a substrate, forming a thin film. Sputtering offers precise control over film thickness and composition, making it ideal for creating high-quality multilayer structures. Key parameters that influence the final film properties include the sputtering gas pressure, power applied to the targets, and substrate temperature.[1][2][3]
- **Electrodeposition:** This technique involves the reduction of  $\text{Co}^{2+}$  and  $\text{Cu}^{2+}$  ions from an electrolyte solution onto a conductive substrate. By controlling the electrochemical potential or current density, it is possible to deposit films of varying composition and structure. Electrodeposition is a cost-effective method suitable for coating complex shapes and can be used to produce both multilayer and alloyed films.[4][5][6] The composition of the electrolyte bath, pH, current density, and temperature are critical process variables.[4]

## Magnetic Properties of Co-Cu Systems

The magnetic behavior of Co-Cu thin films is primarily dictated by their structure, specifically whether they are arranged as multilayers or as granular alloys.

### Co/Cu Multilayers and Giant Magnetoresistance (GMR)

In Co/Cu multilayer films, the magnetic properties are dominated by the exchange coupling between the ferromagnetic Co layers, which is mediated by the non-magnetic Cu spacer layers.

- **Antiferromagnetic Coupling:** For specific thicknesses of the Cu spacer layer (e.g., around 9-10 Å and 20 Å), the Co layers couple antiferromagnetically (AF), meaning the magnetization directions of adjacent Co layers are aligned antiparallel in the absence of an external magnetic field.[7][8]
- **GMR Effect:** When an external magnetic field is applied, it overcomes the AF coupling and aligns the magnetization of all Co layers. This transition from an antiparallel (high-resistance state) to a parallel (low-resistance state) alignment results in a significant drop in electrical resistance, known as the GMR effect.[9] The GMR is a result of spin-dependent scattering, where electrons with spins parallel to the local magnetization are scattered less than those with antiparallel spins.

- Oscillatory Behavior: The strength of the exchange coupling and the magnitude of the GMR oscillate as a function of the Cu spacer thickness.[\[10\]](#)

The GMR effect is highly sensitive to the structural integrity of the layers; high-quality, flat layers grown on a suitable buffer layer (like Fe) can exhibit GMR values exceeding 65% at room temperature.[\[8\]](#)[\[9\]](#)

Table 1: Magnetic and Magnetoresistive Properties of Sputtered Co/Cu Multilayers

Sample Structure	Measurement Temp.	GMR (%)	Saturation Field (kOe)	Key Findings	Reference
[Co 10 Å/Cu(t)] <sub>64</sub>	4.2 K	Varies with t	-	GMR maxima observed at Cu thicknesses (t) of 10 Å and 23 Å.	<a href="#">[11]</a>
Co/Cu Multilayers (8-10 Å layers) on Fe buffer	300 K	> 65%	~10	High-quality structures on Fe buffer layers lead to giant GMR values.	<a href="#">[8][9]</a>
Co/Cu Multilayers (8-10 Å layers) on Fe buffer	4.2 K	> 115%	~10	GMR is significantly enhanced at cryogenic temperatures.	<a href="#">[9]</a>
Co 50 Å/Cu(t)/Co 50 Å with CoO overlayer	4.2 K	Up to 15%	-	MR correlates with antiparallel alignment caused by exchange coupling from the antiferromagnetic CoO layer.	<a href="#">[12][13]</a>

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[Co 1.9 nm/Cu 0.5-1.3 nm] <sub>x</sub> on Si(100)	Room Temp.	Varies with t	> Saturation Field	Magnetic domain structure is strongly dependent on Cu layer thickness. [14]
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## Granular Co-Cu Alloy Films

In granular films, magnetic Co-rich nanoparticles are embedded within a non-magnetic Cu matrix. These systems also exhibit GMR, but the mechanism is slightly different.

- **Superparamagnetism:** When the Co granules are sufficiently small and isolated, they behave as superparamagnetic particles, with their magnetic moments fluctuating randomly in the absence of a field.[15]
- **GMR in Granular Systems:** Applying an external magnetic field aligns the magnetic moments of these granules, reducing the spin-dependent scattering of conduction electrons at the Co/Cu interfaces and leading to a drop in resistance.
- **Influence of Composition:** The magnitude of the GMR and other magnetic properties, such as coercivity and remanence, are highly dependent on the cobalt concentration. The maximum GMR is typically observed at a specific Co concentration where there is an optimal balance between the size and separation of the magnetic granules.[15] For instance, in one study, the maximum GMR of 4.1% was found in a film with 22 at.% Co.[15]

Table 2: Properties of Annealed Co-Cu Granular Thin Films (d = 40 nm)

Co Concentration (at.%)	Magnetic State	Co Granule Size (nm)	GMR (%) at Room Temp. (H = 15 kOe)	Key Findings	Reference
≤ 22	Superparamagnetic	5 - 12	4.1 (longitudinal)	Characterized by isotropic magnetoresistance.	[15]
37	Ferromagnetic	7 - 20	Decreases	Increased granule size leads to stronger dipole interactions.	[15]
56 - 69	Ferromagnetic	8 - 25	Decreases	Granules combine into ferromagnetic clusters, leading to anisotropy.	[15]

## Magnetic Anisotropy

Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization. In Co-Cu thin films, it can originate from several sources:

- **Magnetocrystalline Anisotropy:** The intrinsic property of the crystal lattice of Co (fcc or hcp) favoring magnetization along certain crystallographic directions.
- **Shape Anisotropy:** Arises from the shape of the film or the embedded nanoparticles, which typically favors in-plane magnetization for thin films.
- **Surface/Interface Anisotropy:** A critical factor in thin films and nanostructures, this anisotropy arises from the reduced symmetry of atoms at the surface or interface. It can be particularly strong in smaller grains and can even lead to perpendicular magnetic anisotropy.[16][17]

- **Strain-Induced Anisotropy:** Mechanical strain, for example from a substrate, can induce a preferred magnetization direction.[\[18\]](#)

Studies on granular  $\text{Co}_5\text{Cu}_{95}$  alloys have shown that the effective anisotropy constant is enhanced compared to bulk Co, especially for smaller grain sizes, highlighting the significant contribution of surface anisotropy.[\[16\]](#)[\[17\]](#)

## Influence of Post-Deposition Annealing

Annealing (heat treatment) is a crucial post-deposition step that can significantly alter the microstructure and, consequently, the magnetic properties of Co-Cu films.

- **Structural Changes:** Annealing can promote phase separation in Co-Cu alloys, leading to the growth and refinement of Co granules.[\[19\]](#) In multilayers, it can lead to interdiffusion at the interfaces, potentially sharpening or roughening them.
- **Effect on GMR:** The effect of annealing on GMR is complex. In some cases, annealing at moderate temperatures ( $\sim 350^\circ\text{C}$ ) can shift the GMR peaks and decrease sample resistivity. [\[11\]](#) However, excessive annealing can destroy the layered or granular structure, leading to a drop in GMR.
- **Effect on Magnetization:** In ultrathin Co films, annealing can cause intermixing with Cu, leading to a significant drop in saturation magnetization.[\[19\]](#)

Table 3: Effect of Annealing on Co-Cu Film Properties

Sample Structure	Annealing Temp. (°C)	Effect on Magnetization	Effect on GMR/Resistivity	Reference
[Co 10 Å/Cu(t)] <sub>64</sub>	~350	-	Decreased sample resistivity; GMR maximums shifted with annealing.	[11]
Ultrathin Co films on Si(100)	400	Magnetization dropped from 530 emu/cm <sup>3</sup> to 20 emu/cm <sup>3</sup> .	-	[19]
Co/Cu Multilayers	400	Formation of hcp Co grains.	GMR becomes very small.	[14]

## Experimental Methodologies

### Thin Film Deposition Protocols

- Substrate Preparation: Silicon (100) wafers or other suitable substrates are cleaned to remove surface contaminants.
- Chamber Evacuation: The substrate is loaded into a high-vacuum sputtering chamber, which is evacuated to a base pressure typically below 10<sup>-7</sup> Torr to minimize impurities.
- Buffer Layer Deposition (Optional): A buffer layer, such as Iron (Fe) or Tantalum (Ta), may be deposited first to promote a specific crystal texture and smooth growth of subsequent layers. [9]
- Sputtering Process:
  - High-purity Argon (Ar) gas is introduced into the chamber, and the pressure is maintained at a working pressure (e.g., 0.065–0.3 Pa). [1][2]



- Separate Co and Cu targets are used. A DC power source (e.g., 40-70 W) is applied to the desired target, creating a plasma.[1][2]
- The substrate holder is positioned to face the active target. Deposition is alternated between the Co and Cu targets to build the multilayer structure. The thickness of each layer is controlled by the deposition time and a pre-calibrated deposition rate.
- The substrate may be rotated to ensure film uniformity.[3]
- Capping Layer Deposition (Optional): A final capping layer (e.g., Ta or Cu) may be added to prevent oxidation of the magnetic layers.[12]
- Cool-down and Venting: The system is cooled, and the chamber is vented to atmospheric pressure before removing the sample.
- Substrate Preparation: A conductive substrate (e.g., steel, FTO-coated glass, or a Cu-seeded wafer) is degreased and cleaned.[4][5]
- Electrolyte Preparation: An aqueous electrolyte bath is prepared containing salts of the metals to be deposited. A typical bath might contain:
  - Cobalt Sulfate ( $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ ): e.g., 0.09–0.14 M[4]
  - Copper Sulfate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ): e.g., 0.01–0.06 M[4]
  - A complexing agent/supporting electrolyte (e.g., Lactic Acid, Sodium Sulfate).[4]
  - The pH is adjusted to a specific value (e.g., pH 10) using an acid or base.[4]
- Electrochemical Cell Setup: A two- or three-electrode cell is used. The prepared substrate serves as the working electrode (cathode), a platinum sheet or graphite rod can be the counter electrode (anode), and a reference electrode (e.g., SCE) may be used for precise potential control.
- Deposition Process:
  - The deposition is carried out under galvanostatic (constant current) or potentiostatic (constant potential) control.

- For alloy films, a constant current density (e.g., 3.33–11.55 mA cm<sup>-2</sup>) is applied for a set duration to achieve the desired film thickness.[4]
- For multilayer films, the potential or current is pulsed between a value for Cu deposition and a value for Co deposition.[20]
- Post-Deposition Treatment: After deposition, the sample is rinsed with deionized water and dried.

## Magnetic Characterization Protocol

VSM is a standard technique for measuring the magnetic properties of materials, including thin films.[21][22]

- Sample Preparation: A small piece of the thin film on its substrate is cut to a suitable size (e.g., 5 mm x 5 mm).[23]
- Mounting: The sample is mounted on a non-magnetic sample holder. The orientation of the sample relative to the applied magnetic field is critical. Measurements are typically performed with the magnetic field applied in the plane of the film (in-plane) and perpendicular to the plane of the film (out-of-plane).[24]
- Measurement Procedure:
  - The sample is placed within the VSM's detection coils, situated between the poles of an electromagnet.
  - The sample is made to vibrate vertically (or horizontally) at a constant frequency.
  - According to Faraday's Law of Induction, the changing magnetic flux from the vibrating sample induces a voltage in the pickup coils. This voltage is proportional to the sample's magnetic moment.[22]
- Hysteresis Loop (M-H Curve) Acquisition:
  - The external magnetic field (H) is swept from a large positive value (sufficient to saturate the sample) to a large negative value, and then back to the positive saturation field.

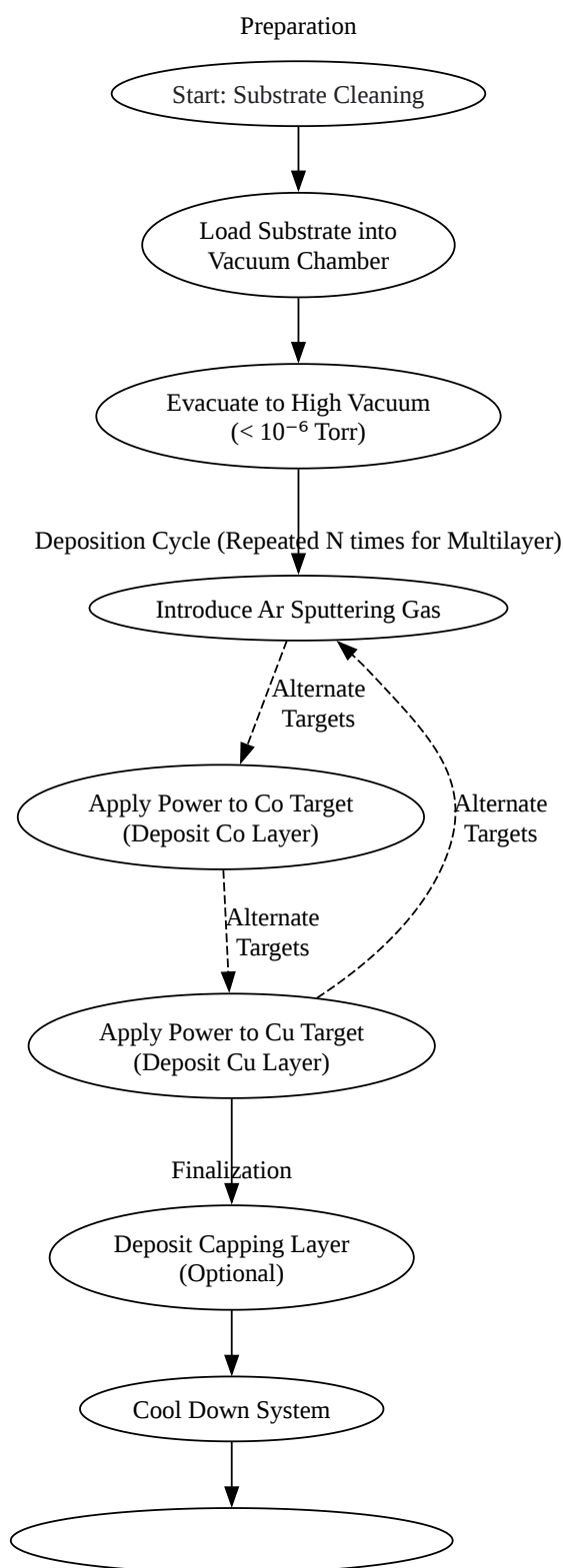
- The corresponding magnetic moment ( $M$ ) is recorded at each field step, generating a full hysteresis loop.
- Data Extraction: Key magnetic parameters are extracted from the M-H loop:
  - Saturation Magnetization ( $M_s$ ): The maximum magnetic moment achieved at high fields.
  - Remanence ( $M_r$ ): The magnetization remaining when the external field is reduced to zero.
  - Coercivity ( $H_c$ ): The magnetic field required to reduce the magnetization to zero after saturation.

## Visualized Workflows and Concepts



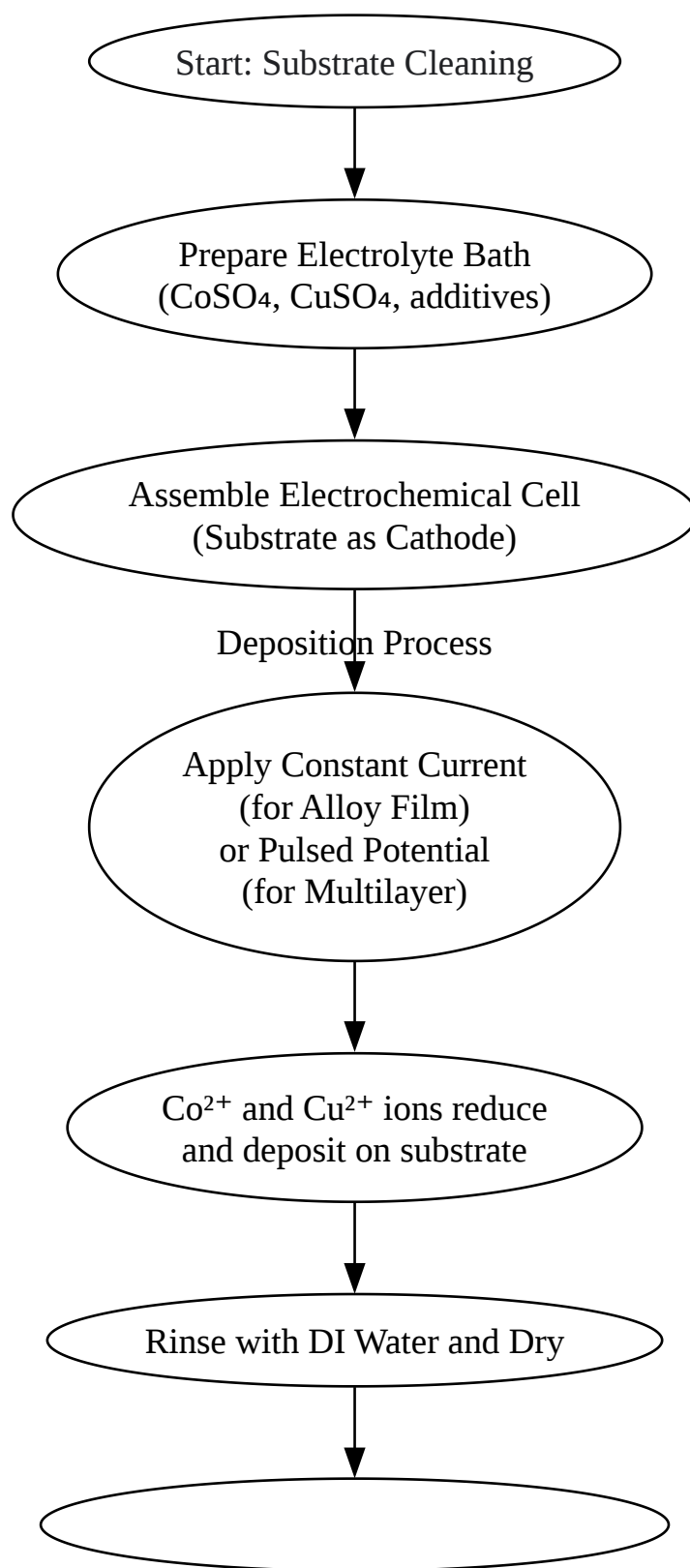
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Figure 1: Conceptual diagram of the Giant Magnetoresistance (GMR) effect in Co/Cu multilayers.



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Figure 2: Experimental workflow for depositing Co/Cu multilayer thin films via magnetron sputtering.



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Figure 3: Experimental workflow for the electrodeposition of Co-Cu thin films.

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- To cite this document: BenchChem. [magnetic properties of cobalt-copper thin films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14715488#magnetic-properties-of-cobalt-copper-thin-films]

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